molecular formula C17H17N5O5S B2452977 methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 1005308-59-7

methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Cat. No.: B2452977
CAS No.: 1005308-59-7
M. Wt: 403.41
InChI Key: TUMHHMKVOIBAGL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a thioacetamido group, and a benzoate group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-6-yl core, followed by the introduction of the thioacetamido and benzoate groups .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the thioacetamido group might be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific chemical structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

One significant application involves the use of related compounds in the preparation of heterocyclic systems, which are foundational structures in many therapeutic agents. For instance, the synthesis of pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and triazolo[2,3-a]pyrimidin-5-ones through the use of reagents like methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate highlights the compound's utility in generating diverse heterocyclic frameworks (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). These heterocycles are important for their wide range of biological activities and pharmaceutical applications.

Biological Activity and Applications

The synthesis and evaluation of heterocyclic compounds derived from similar chemical frameworks have shown potential biological activities, including antimicrobial and anticancer properties. For example, novel pyrazolo[3,4-d]pyrimidin derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Such studies underscore the significance of these compounds in medicinal chemistry and drug discovery.

Advanced Materials and Catalysis

Beyond biological applications, compounds with similar structures have been explored for their roles in materials science and catalysis. The unique properties of heterocyclic compounds make them suitable for use as ligands in catalytic systems, sensors, and advanced materials with specific electronic, optical, or mechanical properties.

References

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Based on the structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it is plausible that it may interact with certain kinases or enzymes involved in cellular signaling pathways .

Mode of Action

It is known that pyrazolo[3,4-d]pyrimidine derivatives can interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the thioacetamido and benzoate groups may further enhance these interactions, leading to changes in the conformation or activity of the target proteins .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if it targets kinases, it could influence signal transduction pathways, leading to changes in cell proliferation, differentiation, or survival

Pharmacokinetics

The presence of the hydroxyethyl and benzoate groups may enhance its solubility, potentially improving its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it inhibits a kinase involved in cell proliferation, it could lead to cell cycle arrest and apoptosis

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH can alter the ionization state of the compound and its targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical and physical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties, biological activity, and potential applications .

Properties

IUPAC Name

methyl 4-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c1-27-16(26)10-2-4-11(5-3-10)19-13(24)9-28-17-20-14-12(15(25)21-17)8-18-22(14)6-7-23/h2-5,8,23H,6-7,9H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMHHMKVOIBAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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